molecular formula C18H14N2O3S2 B2477304 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895483-81-5

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2477304
CAS RN: 895483-81-5
M. Wt: 370.44
InChI Key: HZSBXOQPQMRBCY-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention among researchers due to its potential applications in various scientific fields.

Scientific Research Applications

1. Antioxidant and Anti-inflammatory Properties

  • A study on derivatives of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, including compounds structurally related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide, found notable antioxidant and anti-inflammatory activities. Some compounds in this category exhibited excellent efficacy in DPPH radical scavenging and anti-inflammatory tests (Koppireddi et al., 2013).

2. Antitumor Potential

  • Another research effort synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which showed considerable anticancer activity against various cancer cell lines. This highlights the potential of structurally similar compounds like this compound in cancer research (Yurttaş et al., 2015).

3. Antibacterial Activity

  • Studies focusing on N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, closely related to the target compound, demonstrated significant antibacterial effects against various strains of bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Borad et al., 2015).

4. Antimicrobial and Anti-proliferative Activities

  • Similar thiazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies suggest the usefulness of this compound analogs in developing new antimicrobial and anticancer therapies (Mansour et al., 2020).

5. Anticonvulsant Properties

  • Research on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives, closely related to the chemical structure of interest, revealed promising anticonvulsant activities. These findings point to the potential use of related compounds in epilepsy treatment (Nath et al., 2021).

6. Potential as COVID-19 Drug

  • The compound's structural analogs have been investigated for their potential as COVID-19 drugs, using computational calculations and molecular docking studies. This highlights the possible application of this compound in the search for COVID-19 treatments (Fahim et al., 2021).

7. Antimicrobial Activity

  • Additional studies on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which are structurally similar, have shown broad-spectrum antimicrobial activity against various microorganisms, suggesting potential applications in treating bacterial infections (Bhoi et al., 2015).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-17(10-24-13-4-2-1-3-5-13)20-18-19-14(9-25-18)12-6-7-15-16(8-12)23-11-22-15/h1-9H,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSBXOQPQMRBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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